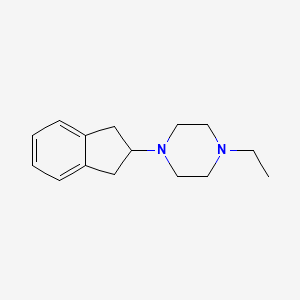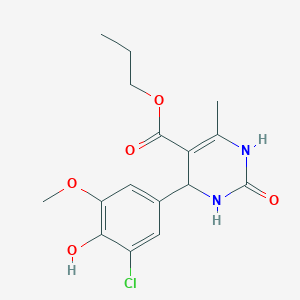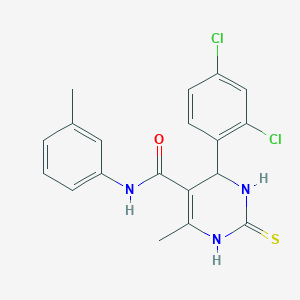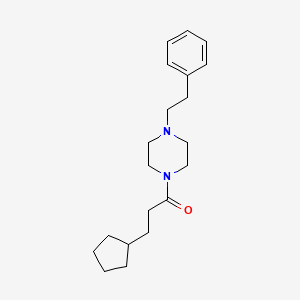![molecular formula C15H21N5 B4941003 N-(4-methylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B4941003.png)
N-(4-methylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine, also known as MTAPA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. MTAPA is a spirocyclic compound that contains a triazaspiro ring system, which makes it structurally unique and interesting for research. In
科学的研究の応用
N-(4-methylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, N-(4-methylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine has been shown to exhibit anticancer, antifungal, and antimicrobial activities. It has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with metal ions. In materials science, N-(4-methylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine has been used as a building block for the synthesis of novel materials with interesting properties. In catalysis, N-(4-methylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine has been shown to be an efficient catalyst for various organic reactions.
作用機序
The mechanism of action of N-(4-methylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine is not fully understood, but it is believed to involve the formation of stable complexes with metal ions, which can then interact with biological molecules and disrupt their function. N-(4-methylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine has been shown to bind to DNA and inhibit its replication, which may contribute to its anticancer activity. It has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes and metabolic pathways.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of mitochondrial function. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential.
実験室実験の利点と制限
N-(4-methylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, it also has some limitations, including its toxicity and potential side effects. Careful handling and experimentation are required to ensure safety and accuracy in lab experiments.
将来の方向性
There are several future directions for research on N-(4-methylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine, including the development of new synthetic methods, the exploration of its potential as a drug delivery system, and the investigation of its mechanism of action. Other potential areas of research include the synthesis of novel materials using N-(4-methylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine as a building block, and the development of new catalytic applications for N-(4-methylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine.
合成法
N-(4-methylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine can be synthesized using a multistep process that involves the reaction of 4-methylphenyl hydrazine with 2,4-pentanedione to form a hydrazone intermediate. This intermediate is then reacted with 1,3-cyclohexanedione to form the spirocyclic compound N-(4-methylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine. The synthesis method has been optimized and improved over time, and various modifications have been made to increase the yield and purity of the product.
特性
IUPAC Name |
4-N-(4-methylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5/c1-11-5-7-12(8-6-11)17-14-18-13(16)19-15(20-14)9-3-2-4-10-15/h5-8H,2-4,9-10H2,1H3,(H4,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHVBUBNYPMQAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC3(CCCCC3)N=C(N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-(4-{3-[(3-chlorobenzyl)amino]-3-oxopropyl}-1-piperidinyl)-4-oxobutanoate](/img/structure/B4940920.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(5-methyl-2-pyrazinyl)carbonyl]-4-piperidinecarboxamide](/img/structure/B4940928.png)
![ethyl 4-{[(4-fluorophenyl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B4940930.png)




![2-(4-chlorophenyl)-4-{[(2-methoxy-4-nitrophenyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4940951.png)


![5-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B4940987.png)
![2,6-dimethoxy-4-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenol](/img/structure/B4940992.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea](/img/structure/B4940996.png)
![[1-(1,2,3,4-tetrahydro-2-naphthalenyl)-3-piperidinyl]methanol](/img/structure/B4941002.png)